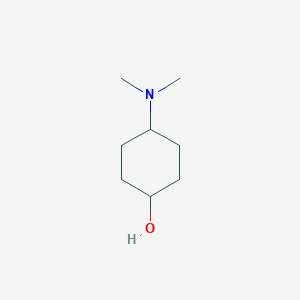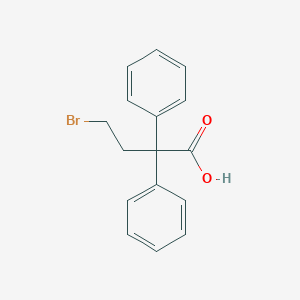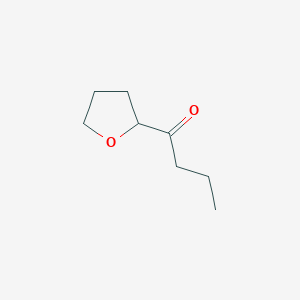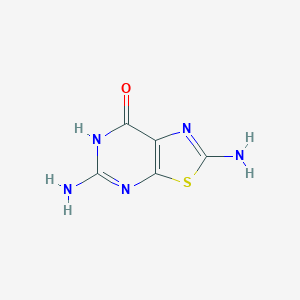
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one, also known as DAPY, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. DAPY is a highly versatile molecule that exhibits a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is not fully understood, but it is believed to involve inhibition of viral replication by targeting the reverse transcriptase enzyme in HIV and the RNA-dependent RNA polymerase in other viruses. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to inhibit bacterial DNA gyrase, which is essential for bacterial replication. In cancer cells, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been found to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. It has been found to be well-tolerated in human clinical trials, with no serious adverse events reported. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have good pharmacokinetic properties, including high bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in lab experiments is its broad-spectrum activity against viruses and bacteria, making it a useful tool for studying these pathogens. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been shown to have low toxicity, making it a safe and reliable compound for use in vitro and in vivo. However, one limitation of using 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several promising future directions for research on 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one. One area of interest is the development of novel 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one derivatives with improved activity against specific viruses or bacteria. Another area of research is the investigation of the anticancer properties of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives, with the goal of developing new cancer therapies. Additionally, the use of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one in combination with other drugs or therapies is an area of active research, with the potential for synergistic effects. Finally, the development of new synthesis methods for 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one and its derivatives could lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one can be achieved through various methods, including the reaction of 2-aminobenzothiazole with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with thionyl chloride. Both methods result in the formation of 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and influenza. 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Additionally, 2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one has been investigated for its anticancer properties, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
103322-70-9 |
|---|---|
Produktname |
2,5-Diaminothiazolo(5,4-d)pyrimidin-7(6H)-one |
Molekularformel |
C5H5N5OS |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
2,5-diamino-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H5N5OS/c6-4-9-2(11)1-3(10-4)12-5(7)8-1/h(H2,7,8)(H3,6,9,10,11) |
InChI-Schlüssel |
UBAQQGNYBQOJRN-UHFFFAOYSA-N |
SMILES |
C12=C(N=C(NC1=O)N)SC(=N2)N |
Kanonische SMILES |
C12=C(N=C(NC1=O)N)SC(=N2)N |
Andere CAS-Nummern |
103322-70-9 |
Synonyme |
2,5-diaminothiazolo(5,4-d)pyrimidin-7(6H)-one DAT-5P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)


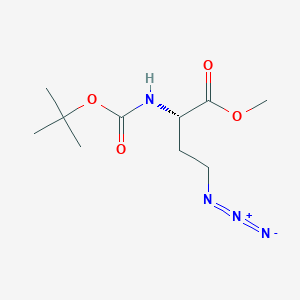

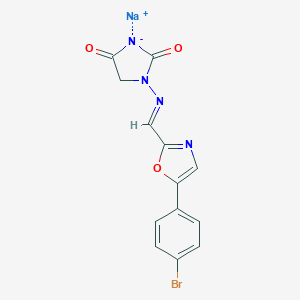
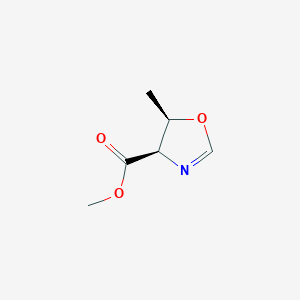
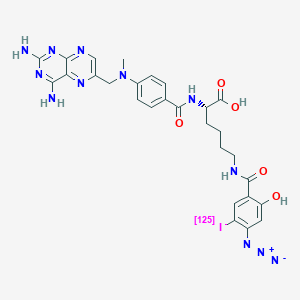
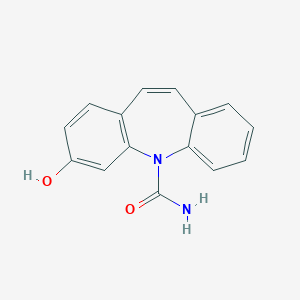

![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
